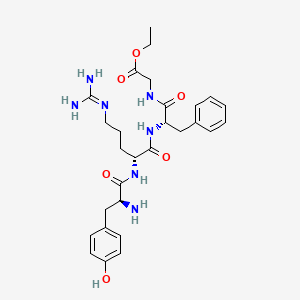
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is a chemical compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents. The presence of the nitro group in the imidazole ring is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene chlorohydrin is replaced by the imidazole nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl chloroacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal properties.
Medicine: Potential use in the development of new drugs for treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The biological activity of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is primarily due to the nitro group in the imidazole ring. Upon entering the microbial cell, the nitro group undergoes reduction to form reactive intermediates that can damage DNA and other cellular components. This leads to the inhibition of nucleic acid synthesis and ultimately cell death. The compound targets anaerobic organisms due to their ability to reduce the nitro group more efficiently than aerobic organisms.
類似化合物との比較
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Used for treating protozoal infections and has a similar mechanism of action.
Ornidazole: Another nitroimidazole with applications in treating infections caused by anaerobic bacteria.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is unique due to its specific structural features, such as the chloroacetate moiety, which can be further modified to create a variety of derivatives with potentially enhanced biological activity. This makes it a valuable compound for medicinal chemistry research and drug development.
特性
CAS番号 |
90102-74-2 |
|---|---|
分子式 |
C8H10ClN3O4 |
分子量 |
247.63 g/mol |
IUPAC名 |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-chloroacetate |
InChI |
InChI=1S/C8H10ClN3O4/c1-6-10-5-7(12(14)15)11(6)2-3-16-8(13)4-9/h5H,2-4H2,1H3 |
InChIキー |
PCKNGIOWRPKVEF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1CCOC(=O)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


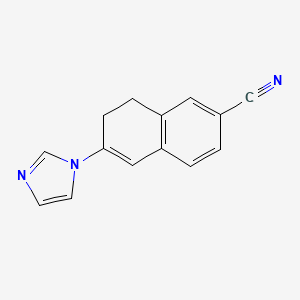
methanone](/img/structure/B14373435.png)
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
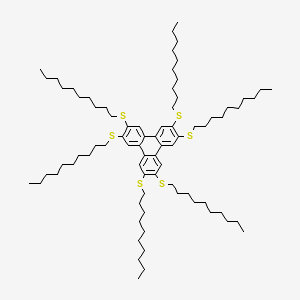
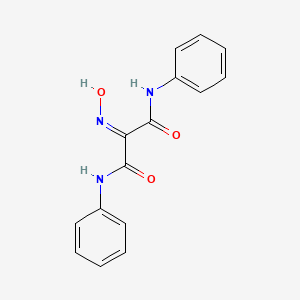
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
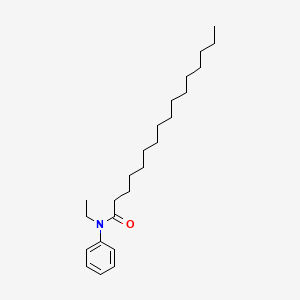


![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)
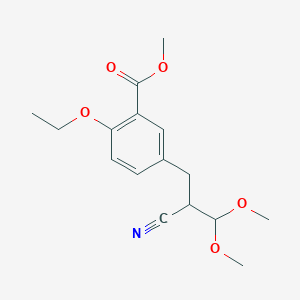
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
